[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid
Description
The compound [3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid, also known as 5-Methylthioribose 1-phosphate (MTR-1-P), is a phosphorylated ribose derivative with a methylthio group (-SCH₃) at the C5 position of the oxolane (tetrahydrofuran) ring. Its IUPAC name reflects the structural features:
- A 3,4-dihydroxy oxolane backbone.
- A methylsulfanylmethyl substituent at C3.
- A phosphonic acid group attached via an oxygen atom at C2.
MTR-1-P is a key intermediate in the methionine salvage pathway, where it participates in the recycling of methylthioadenosine (MTA) into methionine and adenine . Its structure and metabolic role distinguish it from other phosphorylated sugars and nucleotide precursors.
Properties
IUPAC Name |
[(3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O7PS/c1-15-2-3-4(7)5(8)6(12-3)13-14(9,10)11/h3-8H,2H2,1H3,(H2,9,10,11)/t3-,4-,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFITTQBRJDSTL-JDJSBBGDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(C(C(O1)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701185729 | |
| Record name | D-Ribofuranose, 5-S-methyl-5-thio-, 1-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72843-83-5 | |
| Record name | D-Ribofuranose, 5-S-methyl-5-thio-, 1-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72843-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribofuranose, 5-S-methyl-5-thio-, 1-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701185729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[3,4-Dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]oxyphosphonic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure includes a phosphonic acid moiety and a sugar-like backbone, which may contribute to its biological properties. The presence of hydroxyl groups and a methylsulfanyl group suggests potential interactions with biological macromolecules.
Cytotoxicity and Antiproliferative Effects
In vitro studies have shown that phosphonic acids can exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have been tested against Hela (cervical cancer) and A549 (lung cancer) cell lines, showing varying degrees of antiproliferative activity.
Table 2: Antiproliferative Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | Hela | TBD |
| Related Compound | A549 | 100 µg/mL |
| Related Compound | Hela | 150 µg/mL |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is likely that the compound interacts with key enzymes or receptors involved in cell signaling pathways or microbial metabolism.
Case Studies
- Case Study on Structural Analogues : A study investigating the biological activity of structurally similar phosphonates found significant inhibition of bacterial growth and cancer cell proliferation. The results suggest that modifications in the functional groups can enhance or reduce biological activity.
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to various protein targets involved in disease pathways. These studies indicate potential therapeutic applications in antimicrobial and anticancer treatments.
Comparison with Similar Compounds
2,5-Anhydro-D-glucitol-1,6-diphosphate
- Structure: Contains a glucitol (sorbitol) backbone with two phosphonooxy groups at C1 and C4.
- Key Differences :
| Property | MTR-1-P | 2,5-Anhydro-D-glucitol-1,6-diphosphate |
|---|---|---|
| Backbone | Cyclic oxolane | Linear glucitol |
| Phosphorylation | Monophosphate (C2) | Diphosphate (C1 and C6) |
| Unique Substituent | Methylsulfanylmethyl (C5) | None |
| Biological Role | Methionine salvage pathway | Glycolysis intermediate |
5'-Phosphoribosyl-N-formylglycinamide (FGAR)
- Structure: A ribose-5-phosphate derivative with a formylglycinamide group attached to the anomeric carbon.
- Key Differences: Contains a formylglycinamide moiety instead of a methylthio group. Participates in purine biosynthesis as a precursor to inosine monophosphate (IMP) .
| Property | MTR-1-P | FGAR |
|---|---|---|
| Backbone | Oxolane | Ribose |
| Functional Group | Methylthio (C5) | Formylglycinamide (C1) |
| Pathway | Methionine salvage | Purine biosynthesis |
D-Fructose 2,6-bisphosphate
- Structure : A fructose molecule phosphorylated at C2 and C5.
- Key Differences :
| Property | MTR-1-P | D-Fructose 2,6-bisphosphate |
|---|---|---|
| Backbone | Cyclic oxolane | Open-chain fructose |
| Phosphorylation | Monophosphate (C2) | Bisphosphate (C2 and C6) |
| Role | Methylthio recycling | Metabolic enzyme regulation |
[(2R,3S,4R,5R)-5-(6-Amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- Structure : A phosphorylated nucleoside with a methylthio-substituted purine base.
- Key Differences: Contains a purine base (6-amino-2-methylthiopurine) linked to the ribose. Functions as a modified nucleotide in tRNA or signaling pathways .
| Property | MTR-1-P | Methylthiopurine Nucleotide |
|---|---|---|
| Backbone | Oxolane | Ribose with purine |
| Substituent | Methylthio (C5) | Methylthiopurine (C1) |
| Role | Metabolite recycling | Nucleic acid modification |
Structural and Functional Insights
Methylthio Group Significance
The methylsulfanylmethyl group in MTR-1-P is critical for its role in sulfur metabolism. Unlike compounds such as FGAR or fructose bisphosphates, this group enables MTR-1-P to donate sulfur during methionine regeneration .
Phosphorylation Patterns
- MTR-1-P : Single phosphate at C2 facilitates enzymatic processing in the salvage pathway.
- Diphosphates (e.g., 2,5-Anhydro-D-glucitol-1,6-diphosphate) : Dual phosphorylation enhances stability and interaction with glycolytic enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
